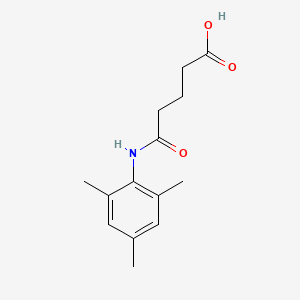

N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID

Description

N-(2,4,6-Trimethylphenyl)glutaramic acid is a substituted amic acid derivative characterized by a glutaric acid backbone (a five-carbon dicarboxylic acid) linked via an amide bond to a 2,4,6-trimethylphenyl group. This structural motif combines the hydrophilic properties of the carboxylic acid groups with the hydrophobic bulk of the aromatic substituent. The compound is hypothesized to have the molecular formula C₁₅H₂₁NO₄ (calculated based on glutaric acid’s structure and the trimethylphenyl group) and a molecular weight of approximately 279.33 g/mol.

Synthesis of this compound likely involves the reaction of glutaric anhydride with 2,4,6-trimethylaniline, analogous to the synthesis of N-(2,4,6-trimethylphenyl)maleamic acid . Potential applications include use as an intermediate in organic synthesis or in pharmaceutical research, where its balanced hydrophobicity and acid functionality could influence bioactivity or material properties.

Properties

IUPAC Name |

5-oxo-5-(2,4,6-trimethylanilino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9-7-10(2)14(11(3)8-9)15-12(16)5-4-6-13(17)18/h7-8H,4-6H2,1-3H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMKHLBNWLOJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID typically involves the reaction of glutaric anhydride with 2,4,6-trimethylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4,6-TRIMETHYLPHENYL)GLUTARAMIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Differences :

- Backbone : Maleamic acid (derived from maleic acid, a four-carbon unsaturated dicarboxylic acid with a conjugated double bond) vs. glutaramic acid’s saturated five-carbon chain.

- Molecular Formula: C₁₃H₁₅NO₃ (MW: 233.27 g/mol) vs. C₁₅H₂₁NO₄ (MW: 279.33 g/mol).

Physical and Chemical Properties :

- The unsaturated maleamic acid backbone may confer higher reactivity (e.g., susceptibility to addition reactions) compared to the saturated glutaramic acid.

- The shorter chain length of maleamic acid could reduce solubility in polar solvents relative to the longer glutaramic acid.

N-Formyl-L-glutamic Acid

Structural Differences :

- Substituent : A formyl group (-CHO) replaces the 2,4,6-trimethylphenyl group.

- Molecular Formula: C₆H₉NO₅ (MW: 191.14 g/mol) vs. C₁₅H₂₁NO₄.

Functional Implications :

- Biological activity may differ significantly; formyl derivatives are common in peptide synthesis and metabolic pathways, whereas aryl-substituted amic acids often serve as enzyme inhibitors or surfactants.

General Trends in Aryl-Substituted Amic Acids

- Hydrophobicity : Bulky aryl groups (e.g., 2,4,6-trimethylphenyl) enhance lipophilicity, affecting membrane permeability and aggregation behavior.

- Crystallinity : Steric hindrance from substituents may influence crystal packing, as seen in SHELX-refined structures of related compounds .

Data Table: Key Comparative Properties

Research Findings and Implications

- Chain Length Effects : Longer saturated chains (e.g., glutaramic acid) may improve flexibility and solubility in organic solvents compared to shorter, rigid backbones (e.g., maleamic acid).

- Applications: Maleamic derivatives: Used in polymer crosslinking or as intermediates in drug synthesis due to their reactivity . Glutaramic derivatives: Potential candidates for sustained-release formulations or as surfactants.

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.